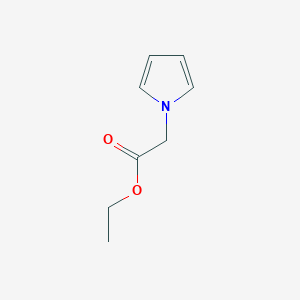

ethyl 1H-pyrrol-1-ylacetate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1H-pyrrol-1-ylacetate can be synthesized through various methods. One common approach involves the reaction of pyrrole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

化学反応の分析

Cyclization Reactions

Ethyl 1H-pyrrol-1-ylacetate participates in cyclization reactions to form fused heterocyclic systems:

- Pyrrolo[1,2-a]pyrazine Formation :

Reacting 2-formylpyrrole derivatives with this compound in the presence of ammonium acetate and DMFDMA yields pyrrolo[1,2-a]pyrazines. This one-step process achieves moderate-to-high yields (57–80%) depending on substituents .

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₄OAc, DMFDMA, rt → 80°C | Pyrrolo[1,2-a]pyrazine derivatives | 57–80% |

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution, enabling functional group interconversion:

- Amidation : Hydrolysis of ethyl esters (e.g., 54–56 ) with LiOH followed by reaction with amines produces amides (e.g., 3–14 ) .

- Suzuki–Miyaura Coupling : Aryl boronic acids react with brominated derivatives (e.g., 56 ) under palladium catalysis to form biaryl compounds (e.g., 57 ) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester → Amide | LiOH (aq), NH₂R | Substituted amides | 72–88% | |

| Suzuki Coupling | Pd(PPh₃)₄, p-tolylboronic acid | Biaryl derivatives | 46–62% |

Ester Hydrolysis

The ethyl ester moiety is hydrolyzed to carboxylic acids under basic conditions:

- LiOH-Mediated Hydrolysis : Ethyl 2-(5-methyl-1H-pyrrol-2-yl)acetate converts to its carboxylic acid form with 72% yield .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-(5-methyl-pyrrolyl)acetate | LiOH, H₂O, rt | 2-(5-Methyl-pyrrolyl)acetic acid | 72% |

Dimerization

Under acidic or Lewis acid catalysis, vinylpyrrole derivatives dimerize:

- Friedel-Crafts Dimerization : 1-Vinylpyrroles dimerize using Me₃SiCl or HCl to form 5-[1-(1H-pyrrol-1-yl)ethyl]-1-vinyl-1H-pyrroles (38.9–53% yield) .

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Me₃SiCl (2%) | 20°C, 24 h | Dimeric pyrrole derivatives | 38–53% |

Pyrolysis

Thermal decomposition generates smaller pyrrole fragments:

- At 400°C, ethyl pyrrole esters decompose to form methyl- and ethyl-substituted pyrroles (e.g., 1-ethyl-2,5-dimethyl-1H-pyrrole) .

| Temperature | Major Products Formed | Yield | Source |

|---|---|---|---|

| 400°C | 1-Ethyl-2,5-dimethyl-1H-pyrrole | 10.12% |

科学的研究の応用

Organic Synthesis

Ethyl 1H-pyrrol-1-ylacetate is widely utilized in organic synthesis due to its ability to undergo various chemical reactions. It can be synthesized through the reaction of pyrrole with ethyl bromoacetate, typically involving bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. This compound serves as a precursor for the synthesis of:

- Pyrrole derivatives : These derivatives have applications in pharmaceuticals and agrochemicals.

- Natural products : this compound can be transformed into complex natural products through multi-step synthesis pathways.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of new therapeutic agents. It has been identified as a key component in the synthesis of biologically active compounds, including:

- Antibiotics : Compounds derived from this ester exhibit antibacterial properties.

- Anti-inflammatory drugs : Pyrrole-based molecules have shown efficacy in reducing inflammation and pain.

- Antitumor agents : Research indicates that certain derivatives may inhibit cancer cell growth .

Case Study: Pyrrole-Motif Therapeutics

Research has demonstrated that pyrrole motifs are integral to the design of novel therapeutic agents. For instance, synthetic pathways involving this compound have led to the development of pyrrole-fused piperazinones, which exhibit significant anti-cancer activity .

Material Science

The compound's unique properties also find applications in material science. This compound is used in:

- Polymer synthesis : It acts as a monomer for creating polymers with specific functionalities.

- Catalysis : Pyrrole derivatives are employed as catalysts in various chemical reactions, enhancing reaction rates and selectivity .

Data Tables

| Application Area | Specific Applications | Biological Activity |

|---|---|---|

| Organic Synthesis | Synthesis of pyrrole derivatives | Building blocks for pharmaceuticals |

| Medicinal Chemistry | Development of antibiotics, anti-inflammatory drugs | Antibacterial and anti-cancer properties |

| Material Science | Polymerization processes | Catalysts for chemical reactions |

作用機序

The mechanism of action of ethyl 1H-pyrrol-1-ylacetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Ethyl 1H-pyrrol-1-ylacetate can be compared with other pyrrole derivatives such as:

- Mthis compound

- Propyl 1H-pyrrol-1-ylacetate

- Butyl 1H-pyrrol-1-ylacetate

These compounds share similar structural features but differ in their alkyl chain length, which can influence their physical and chemical properties. This compound is unique due to its specific balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .

生物活性

Ethyl 1H-pyrrol-1-ylacetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

This compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with acetic acid or its derivatives. The synthesis typically yields high purity and efficiency, making it suitable for further biological evaluations. For instance, a study demonstrated an efficient synthesis route that resulted in a significant yield of related pyrrole compounds, which are precursors for further modifications to enhance biological activity .

Antimicrobial Activity

One of the most notable activities of this compound is its antimicrobial properties. Research has shown that derivatives of pyrrole compounds exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For example, studies have reported minimum inhibitory concentrations (MICs) indicating strong antibacterial activity against Staphylococcus aureus and Acinetobacter baumannii, which are known for their antibiotic resistance .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| This compound | Acinetobacter baumannii | < 5 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Compounds derived from pyrrole structures were tested against several Candida species, demonstrating effective inhibition of yeast growth. Notably, certain derivatives inhibited ergosterol synthesis in Candida glabrata, a critical component of fungal cell membranes .

Table 2: Antifungal Activity Against Candida Species

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | < 15 |

| This compound | Candida krusei | < 20 |

Antidiabetic Effects

Research has also indicated potential antidiabetic effects associated with pyrrole derivatives. In particular, compounds similar to this compound have been evaluated for their ability to lower blood glucose levels in diabetic models. The findings suggest that specific structural modifications may enhance these effects, highlighting the importance of SAR in drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at various positions on the pyrrole ring can lead to enhanced or diminished biological effects:

Key Findings:

- Substituents at the C2 position often increase antibacterial potency.

- Alkyl chain length and branching impact the overall efficacy against resistant bacterial strains.

- The presence of electron-withdrawing groups generally enhances activity against fungal pathogens.

Case Studies

Several studies have focused on optimizing pyrrole compounds for improved biological activity:

- Antibacterial Optimization : A study synthesized a series of pyrrole derivatives and tested them against multi-drug resistant bacteria. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of standard antibiotics .

- Antifungal Efficacy : Another investigation assessed the antifungal properties of various pyrrole-based enaminones against resistant strains of Candida. The study found that specific structural features correlated with increased inhibition rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1H-pyrrol-1-ylacetate, and how can reaction conditions be optimized?

this compound can be synthesized via cyclization or condensation reactions involving pyrrole derivatives and ethyl acetates. A common approach involves refluxing precursors in solvents like xylene, followed by alkaline workup (e.g., 5% NaOH) to isolate the product. Purification typically employs recrystallization from methanol or ethanol . To optimize yield, factors such as reaction time (25–30 hours), temperature, and molar ratios should be systematically tested using factorial or orthogonal experimental designs to identify critical parameters .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- HPLC : For assessing purity (≥98% as per typical standards) and identifying impurities .

- NMR spectroscopy : To confirm molecular structure via proton and carbon shifts, particularly for pyrrole ring protons (~6.5–7.5 ppm) and ester carbonyl groups (~170 ppm).

- Mass spectrometry : To verify molecular weight (e.g., 139.15 g/mol for related pyrrole derivatives) and fragmentation patterns .

- FT-IR : For detecting functional groups like ester C=O stretches (~1740 cm⁻¹) and pyrrole ring vibrations .

Q. What are the primary applications of this compound in academic research?

This compound is widely used as:

- A pharmaceutical intermediate for synthesizing bioactive molecules, such as sulfonylpyrrole derivatives with potential antimicrobial activity .

- A ligand or catalyst in coordination chemistry due to the electron-rich pyrrole ring .

- A model compound for studying reaction mechanisms in heterocyclic chemistry, particularly cycloadditions or substitutions .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways for this compound synthesis be elucidated?

Mechanistic studies require:

- In-situ monitoring : Techniques like UV-Vis spectroscopy or TLC to track intermediate formation .

- Computational modeling : Density Functional Theory (DFT) to simulate transition states and activation energies for key steps (e.g., cyclization) .

- Isotopic labeling : Using deuterated reagents to confirm proton transfer pathways .

Q. What experimental design strategies are recommended for optimizing multi-step syntheses involving this compound?

Use orthogonal design or response surface methodology (RSM) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example, a three-factor, three-level design can identify optimal conditions for maximizing yield while minimizing side products like sulfonated byproducts . Data analysis should include ANOVA to determine statistical significance .

Q. How should contradictory data in purity assessments (e.g., HPLC vs. NMR) be resolved?

Contradictions may arise from residual solvents or undetected isomers. Mitigation strategies include:

- Cross-validation : Combining HPLC with GC-MS to detect volatile impurities .

- Advanced purification : Gradient recrystallization or column chromatography to isolate stereoisomers .

- Standardized protocols : Adhering to USP guidelines for reagent testing, such as titration or UV-spectrophotometric calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation exposure; monitor airborne concentrations via OSHA-compliant methods .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following EPA hazardous waste guidelines .

Q. How can the stability of this compound under varying storage conditions be evaluated?

Conduct accelerated stability studies by exposing the compound to:

特性

IUPAC Name |

ethyl 2-pyrrol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYRQFECVTJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325617 | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-67-5 | |

| Record name | 5145-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC513164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。